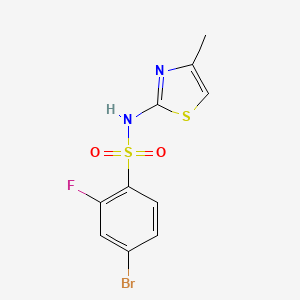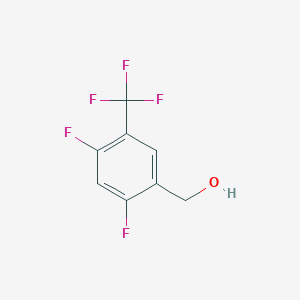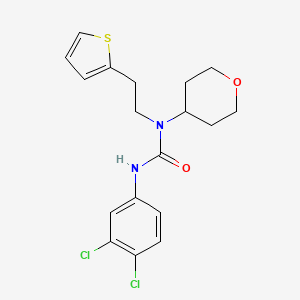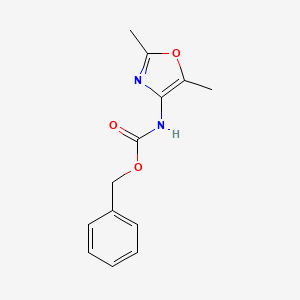![molecular formula C20H22N4O2S B2615793 N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1323326-31-3](/img/structure/B2615793.png)
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[c][1,2,5]thiadiazole, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The prefix ‘N-’ in the name suggests the presence of a nitrogen atom. The compound also appears to contain a morpholino group and a p-tolyl group.
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components. Benzo[c][1,2,5]thiadiazole has a ring structure with sulfur and nitrogen atoms . The morpholino group would be attached to this ring, and the p-tolyl group would be attached to the nitrogen atom.Applications De Recherche Scientifique
Antitumor Properties
Research has revealed the synthesis of N-substituted compounds, including those with morpholino groups, that exhibit promising antitumor properties. For instance, compounds synthesized through the reaction of N-substituted chloroacetamides with sulfur and morpholine have shown significant anticancer activity, highlighting their potential as novel anticancer agents (Horishny et al., 2020).
Anti-anoxic Activity
Studies on cerebral protective agents have identified compounds, including those with a morpholino moiety, that possess anti-anoxic (AA) activity. These compounds have been evaluated for their potential to protect against oxygen deprivation in the brain, which is crucial for treating conditions like stroke and other neurodegenerative diseases (Ohkubo et al., 1995).
Synthesis of Novel Compounds
Research into the synthesis of biodegradable polyesteramides has explored the use of morpholine-2,5-dione derivatives. These studies contribute to the development of materials with potential applications in biomedicine, including drug delivery systems (Veld et al., 1992).
Antimicrobial Agents
The design and synthesis of new triazole derivatives containing the morpholine moiety have been investigated for their antimicrobial properties. These compounds have shown effectiveness against various microorganisms, indicating their potential use as antimicrobial agents (Sahin et al., 2012).
Inhibitors of Biological Processes
Compounds containing morpholine structures have been evaluated for their inhibitory activity against biological processes, such as the norepinephrine transporter. This research has implications for developing treatments for conditions such as pain and mood disorders (O'Neill et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-2-4-15(5-3-14)19(24-8-10-26-11-9-24)13-21-20(25)16-6-7-17-18(12-16)23-27-22-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVYXJGQPRNWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-bromo-2-fluorophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2615722.png)
![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)


![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)
